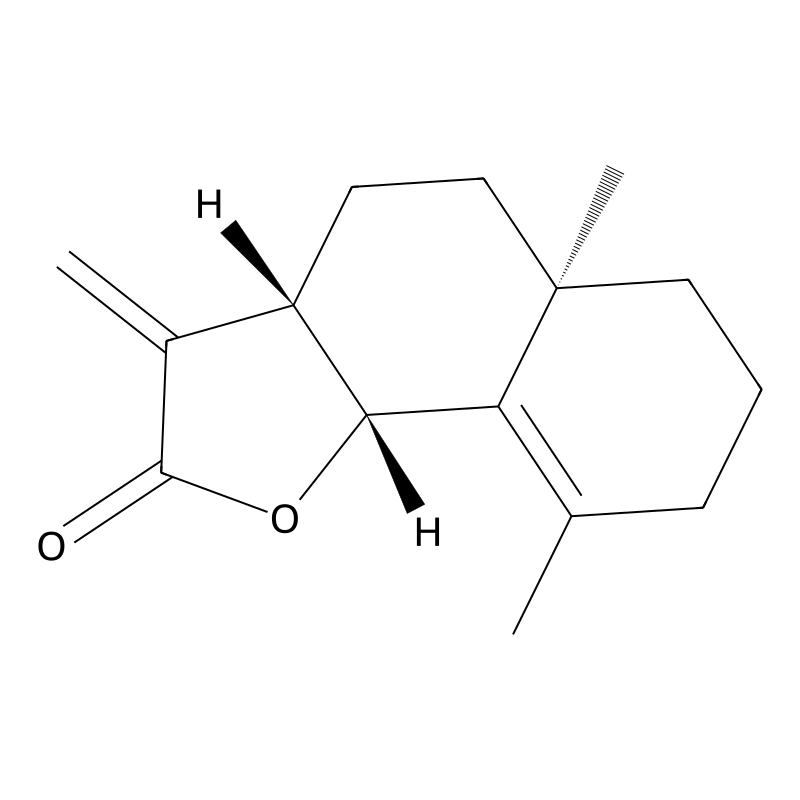Frullanolide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Frullanolide is a naturally occurring sesquiterpene lactone predominantly found in various plant species, particularly within the Asteraceae family. Its chemical structure is characterized by a unique lactone ring, which contributes to its biological activities and potential therapeutic applications. The compound is known for its complex stereochemistry, typically existing in multiple enantiomeric forms, such as d-(+)-frullanolide and l-(−)-frullanolide, which exhibit distinct biological properties and activities .
Frullanolide exhibits a range of biological activities that have garnered attention in pharmacological research. Notably, it has demonstrated significant antibacterial properties against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents . Furthermore, derivatives of frullanolide, such as 7-hydroxyfrullanolide, have shown potent anti-inflammatory effects in various models of acute and chronic inflammation . Other studies highlight its potential as an anticancer agent and its ability to modulate calcium channels, suggesting broader implications for cardiovascular health .
The synthesis of frullanolide can be achieved through several methods:
- Natural Extraction: Frullanolide can be isolated from plants like Sphaeranthus indicus using solvent extraction and chromatographic techniques.
- Total Synthesis: Synthetic approaches often involve multi-step reactions including radical closure techniques and the use of selenium reagents to construct the lactone ring effectively .
- Microbial Transformation: Microbial reactions have been employed to modify frullanolide into various analogues with enhanced biological activities .
Frullanolide has potential applications in several fields:
- Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, frullanolide is being explored for new drug formulations targeting infections and inflammatory diseases.
- Cosmetics: The compound's ability to interact with skin proteins suggests potential uses in skincare products aimed at enhancing skin health and appearance.
- Agriculture: Its antimicrobial properties may also find applications in developing natural pesticides or fungicides.
Frullanolide has been studied for its interactions with various biological targets. Research indicates that it can modulate voltage-dependent calcium channels, influencing vascular smooth muscle contraction and relaxation . Additionally, studies on its derivatives have shown that they can interact with cellular signaling pathways involved in inflammation and cancer progression . These interactions underline the compound's potential as a therapeutic agent.
Frullanolide shares structural similarities with other sesquiterpene lactones, which often exhibit comparable biological activities. Here are some notable compounds:
| Compound | Source/Origin | Biological Activity |
|---|---|---|
| 7-Hydroxyfrullanolide | Derived from Frullanolide | Anti-inflammatory, antibacterial |
| Costunolide | Saussurea costus | Anticancer, anti-inflammatory |
| Artemisinin | Artemisia annua | Antimalarial |
| Parthenolide | Tanacetum parthenium | Anti-inflammatory, anticancer |
Uniqueness of Frullanolide: Unlike many sesquiterpene lactones that primarily exhibit anti-inflammatory or anticancer properties, frullanolide's distinct combination of antibacterial activity alongside these effects makes it particularly noteworthy. Its complex stereochemistry also allows for diverse modifications that can yield compounds with enhanced or novel biological activities.








